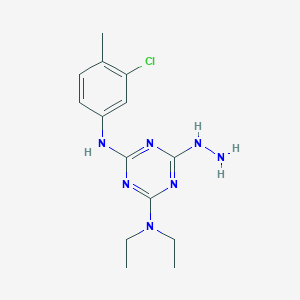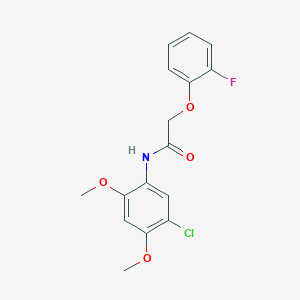![molecular formula C8H8N4O2 B5853908 N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide, also known as POA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. POA is a heterocyclic compound that contains a pyrrole ring and an oxadiazole ring, making it a unique and interesting molecule.
作用機序
The mechanism of action of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood. However, studies have shown that N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can inhibit the growth of cancer cells and viruses. N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has also been shown to exhibit antibacterial activity against certain strains of bacteria. In addition, N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to have potential neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of using N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biological processes. However, one of the limitations of using N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide. One area of research is the development of new synthetic methods for N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide that are more efficient and cost-effective. Another area of research is the development of new applications for N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide in the fields of medicinal chemistry, materials science, and organic electronics. Finally, further studies are needed to fully understand the mechanism of action of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide and its potential as a therapeutic agent.
合成法
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can be synthesized using various methods, including the reaction of 1H-pyrrole-1-carboxylic acid hydrazide with ethyl chloroacetate in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride to yield N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide. Another method involves the reaction of 1H-pyrrole-1-carboxylic acid with N-(tert-butoxycarbonyl)-N'-hydroxysuccinimide ester of 3-amino-5-methyl-1,2,4-oxadiazole in the presence of triethylamine. The product is then deprotected to yield N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide.
科学的研究の応用
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to exhibit antitumor, antiviral, and antibacterial activities. N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has also been studied for its potential use in organic electronic devices due to its unique electronic properties. In materials science, N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to have potential applications in the development of new functional materials.
特性
IUPAC Name |
N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-6(13)9-7-8(11-14-10-7)12-4-2-3-5-12/h2-5H,1H3,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUSBFWINBNWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)

![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)
![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)
![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)
